

YKL-1-116's effect on gene expression

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Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B15586573

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An In-depth Technical Guide on the Effects of **YKL-1-116** on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-1-116 is a selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. This document provides a comprehensive analysis of the molecular effects of **YKL-1-116** on gene expression. By inhibiting CDK7, **YKL-1-116** offers a targeted approach to modulating cellular processes, with significant implications for cancer therapy. This guide details its mechanism of action, summarizes its impact on gene expression through data extrapolated from closely related successor compounds, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to YKL-1-116

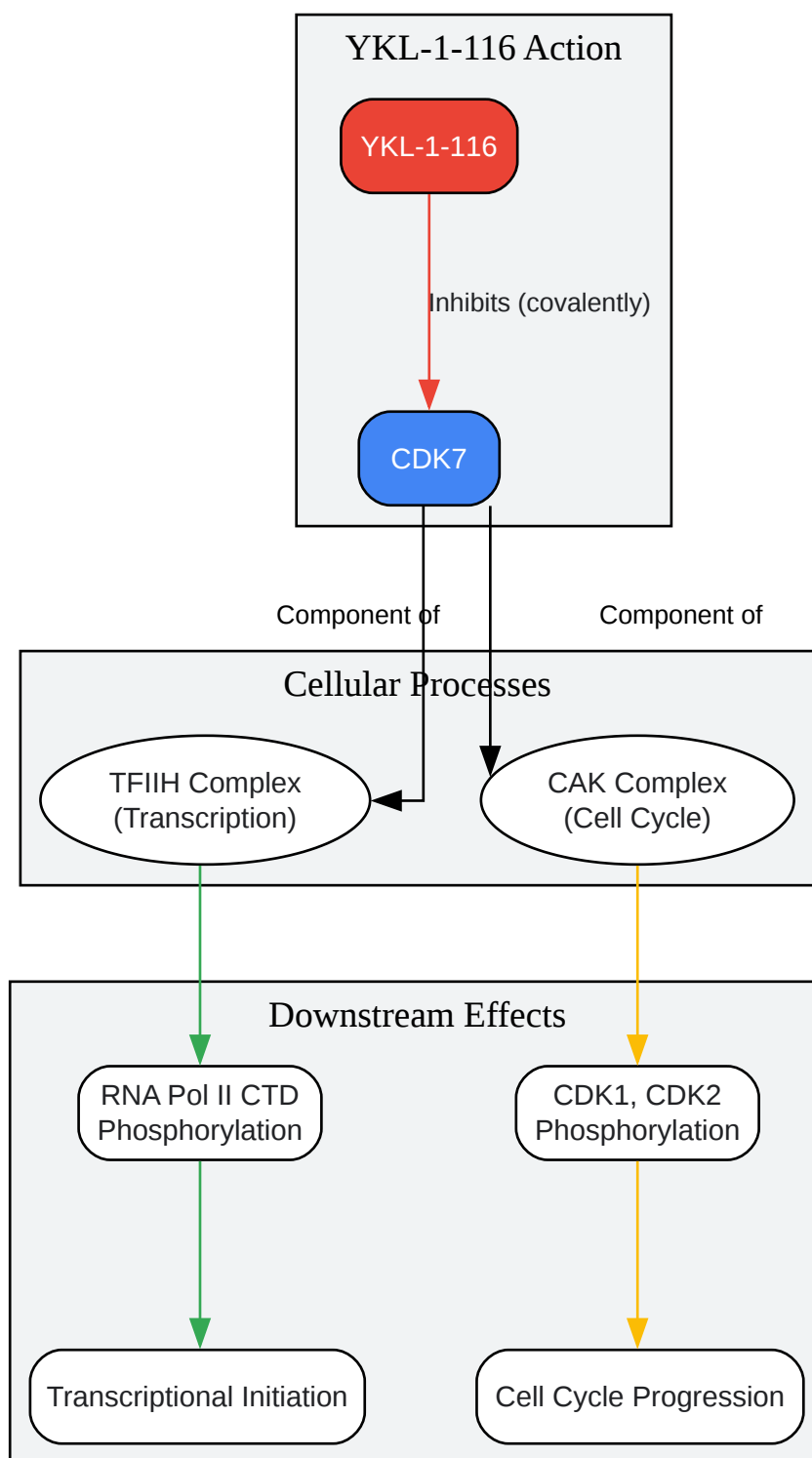
YKL-1-116 is a chemical probe developed as a selective and covalent inhibitor of CDK7.^{[1][2]} It was engineered by hybridizing the covalent "warhead" from the non-selective inhibitor THZ1 with the core structure of a PAK4 inhibitor.^[3] While showing good selectivity for CDK7 over other CDKs like CDK9, CDK12, and CDK13, its initial characterization revealed moderate potency and limited single-agent anti-proliferative effects.^{[1][3]} However, its development was a crucial step toward creating more potent and highly selective CDK7 inhibitors, such as YKL-5-124. Understanding the effects of **YKL-1-116** and its successors is vital for elucidating the specific roles of CDK7 in cellular homeostasis and disease.

Mechanism of Action: The Dual Role of CDK7

CDK7 plays a pivotal, dual role in two fundamental cellular processes: transcription and cell cycle control. **YKL-1-116** exerts its effects by inhibiting both functions.

- **Transcriptional Regulation:** CDK7 is a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for promoter clearance and the initiation of transcription.
- **Cell Cycle Control:** As the catalytic core of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2.^[3] This activation is critical for driving transitions through the cell cycle phases, particularly G1/S and G2/M.

The selective inhibition of CDK7 by **YKL-1-116** allows for the targeted disruption of these processes.



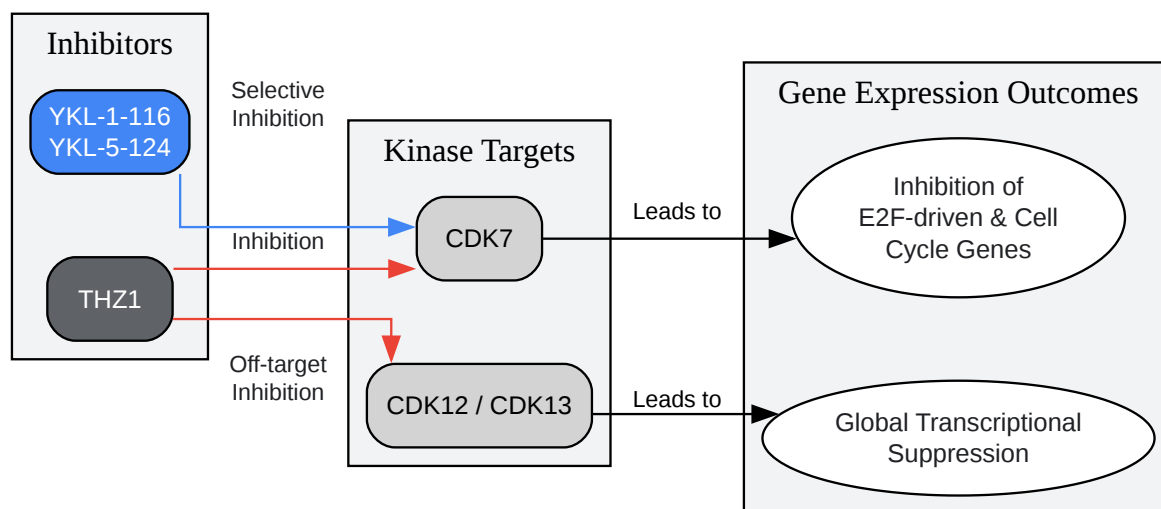
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Caption: Dual mechanism of CDK7 inhibition by **YKL-1-116**.

Effect of Selective CDK7 Inhibition on Gene Expression

While extensive quantitative transcriptome data for **YKL-1-116** is not prevalent in the literature, studies on its highly selective successor, YKL-5-124, provide significant insight. Unlike broad CDK inhibitors such as THZ1 which also target CDK12/13 and cause global transcriptional suppression, selective CDK7 inhibition has a more nuanced effect.[3]

The primary impact is on the expression of cell cycle-regulated genes, particularly those driven by the E2F transcription factor family.[3] This leads to a strong cell cycle arrest phenotype, typically at the G1/S transition, rather than widespread cell death when used as a single agent. [3] There is little-to-no change observed in global RNA Pol II CTD phosphorylation, suggesting that CDK7's role in basal transcription may be redundant or less critical than its function in regulating specific gene programs like those controlling cell division.[3]



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Caption: Contrasting effects of selective vs. broad CDK inhibitors.

Quantitative Data on Gene Expression Changes

Based on the effects of the closely related inhibitor YKL-5-124, treatment with a selective CDK7 inhibitor like **YKL-1-116** is expected to primarily downregulate genes involved in cell cycle

progression.[3][4] A summary of the anticipated changes is presented below.

Gene Category	Predicted Expression Change	Key Genes (Examples)	Associated Process
E2F Target Genes	Downregulated	E2F1, CCNE1, CDC25A	G1/S Transition
G1/S Checkpoint Genes	Downregulated	CDK2, Cyclin E	Cell Cycle Progression
Mitotic Genes	Downregulated	PLK1, AURKA, CCNB1	M-Phase Entry
Global Transcription	Minimal Change	Housekeeping Genes (e.g., GAPDH)	Basal Transcription

Synergistic Effects and Apoptosis

A key finding is that **YKL-1-116** acts synergistically with agents that activate the p53 transcriptional program, such as the DNA-damaging agent 5-fluorouracil (5-FU) or the MDM2 inhibitor nutlin-3.[5] While **YKL-1-116** alone induces minimal apoptosis, its combination with these agents leads to significant, dose-dependent cell death in p53-positive cancer cells.[5] This is evidenced by the cleavage of PARP, a hallmark of apoptosis.

Cell Line	Treatment	YKL-1-116 Conc. (nM)	PARP Cleavage	Synergy (Bliss Score)
HCT116 (p53 WT)	YKL-1-116 alone	100 - 800	Minimal	N/A
HCT116 (p53 WT)	+ 40 μ M 5-FU	100 - 800	Dose-dependent increase	Strongly Positive
HCT116 (p53 WT)	+ 5 μ M Nutlin-3	100 - 800	Dose-dependent increase	Strongly Positive
HCT116 (CDK7 as/as)	+ 40 μ M 5-FU	100 - 800	Resistant (No cleavage)	N/A

Data
summarized from
Kalan S, et al.
Cell Rep. 2017.
[\[5\]](#)

Experimental Protocols

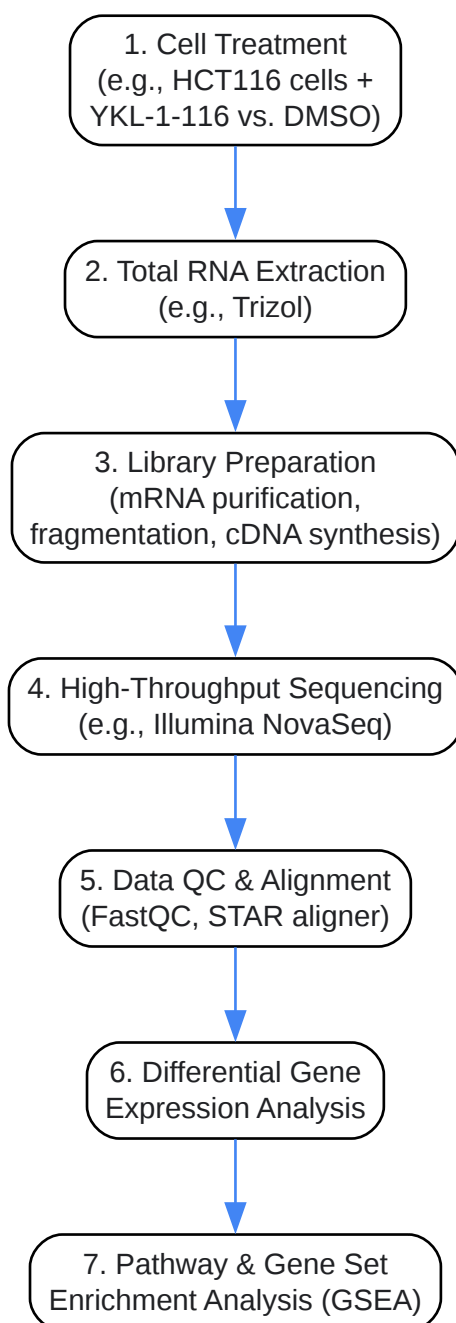
Western Blot Analysis for CDK T-Loop Phosphorylation

This protocol is adapted from methodologies used to study YKL-5-124 and is applicable for assessing the CAK-inhibitory activity of **YKL-1-116**.[\[3\]](#)

- **Cell Culture and Treatment:** Plate HAP1 or Jurkat cells at a desired density. Allow cells to adhere overnight. Treat cells with varying concentrations of **YKL-1-116** (e.g., 0-2000 nM) or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
- **Cell Lysis:** Aspirate media and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C. Key antibodies include:
 - Phospho-CDK1 (Thr161)
 - Phospho-CDK2 (Thr160)
 - Total CDK1
 - Total CDK2
 - GAPDH (as a loading control)
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

General Workflow for Transcriptomic Analysis (RNA-Seq)



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